molecular formula C12H16ClN3O B8665659 4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide

4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide

Cat. No.: B8665659
M. Wt: 253.73 g/mol
InChI Key: XFZDEAXTUZBUSQ-UHFFFAOYSA-N
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Description

4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a chloro group at the 4-position of the picolinamide ring and a 1-methylpiperidin-4-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide typically involves the reaction of 4-chloropicolinic acid with 1-methylpiperidin-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).

Major Products Formed

Scientific Research Applications

4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1-methylpiperidin-4-yl)-N-propylbenzenesulphonamide
  • 4-(4-Methylpiperidin-1-yl)aniline
  • 4-(1-Methylpiperidin-4-yl)oxy aniline

Uniqueness

4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide is unique due to its specific structural features, such as the chloro group and the picolinamide moiety. These features confer distinct chemical and biological properties, making it valuable for specific applications in medicinal and industrial chemistry .

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide

InChI

InChI=1S/C12H16ClN3O/c1-16-6-3-10(4-7-16)15-12(17)11-8-9(13)2-5-14-11/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,17)

InChI Key

XFZDEAXTUZBUSQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=NC=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 0° C. solution of 1-methyl-4-amino-piperidine (0.860 g, 7.53 mmol) and DIEA (2.63 mL, 15.06 mmol) in THF (15 mL) was treated with 4-chloropicolinoyl chloride hydrochloride (0.8 g, 3.77 mmol) in one portion, stirred at RT for 2 h, diluted with EtOAc and washed with satd. NaHCO3, then brine. The organic layer was dried over Na2SO4 and concentrated to dryness to afford 4-chloro-N-(1-methylpiperidin-4-yl)picolinamide (1.07 g, 112%). 1H NMR (400 MHz, DMSO-d6): δ 8.61-8.60 (m, 2H), 8.00 (d, J=2.1 Hz, 1H), 7.75 (dd, J=5.3, 2.2 Hz, 1H), 3.74-3.72 (m, 1H), 2.71 (d, J=11.3 Hz, 2H), 2.13 (s, 3H), 1.93 (m, 2H), 1.69-1.67 (m, 4H); MS (ESI) m/z: 254.1 (M+H+).
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
2.63 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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